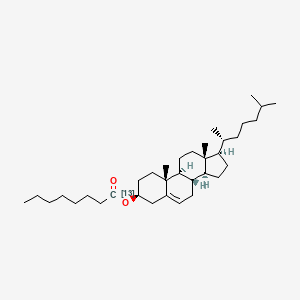

Cholesterol-3-octanoate-1-13C

Overview

Description

Cholesterol-3-octanoate-1-13C is a stable isotope-labeled derivative of cholesterol. It contains an 13C-labeled octanoate moiety at the 3-position of the sterol backbone. The molecular formula is C34*CH60O2 .

Synthesis Analysis

Cholesteryl octanoate-octanoyl-1-13C was synthesized by a method of coupling-catalysis . The yield of 13C labeled Cholesteryl octanoate was 84.1% (based on Cholesterol), with 99.0% atom 13C, 99.0% optical purity, and 99.5% chemical purity . The product was characterized by HPLC-ELSD, LC-MS, and 1H NMR .Molecular Structure Analysis

The empirical formula of this compound is 13CC34H60O2 . The molecular weight is 513.84 g/mol .Chemical Reactions Analysis

High-resolution 13C NMR is a powerful method to determine the positional distribution of different classes of fatty acids on the glycerol backbone due to chemical shift differences observed on the carbonyl signal .Physical And Chemical Properties Analysis

This compound is a solid substance in the form of a white to almost white powder . The molecular mass is 513.84 g/mol .Scientific Research Applications

Metabolic Studies and Cholesterol Synthesis Measurement

Research has utilized Cholesterol-3-octanoate-1-13C to understand the intricacies of cholesterol synthesis and metabolism. One study highlighted the limitations of using acetate as a substrate for measuring cholesterol synthesis in the liver, emphasizing the utility of octanoate in accurately determining hepatic cholesterogenesis (Dietschy & McGarry, 1974). This underscores the compound's relevance in probing the complex pathways of cholesterol biosynthesis.

Diagnostic Applications in Gastric Emptying

This compound has found application in the non-invasive assessment of gastric emptying. The 13C-octanoic acid breath test, utilizing this compound, offers a reliable method for evaluating gastric emptying rates, as evidenced by its successful application in studying gastric emptying in both formula-fed and breast-fed infants (Van den Driessche et al., 1997). This test's reproducibility and non-invasiveness make it a valuable tool for pediatric and clinical research.

Lipid Interaction Studies

In the context of lipid interactions, this compound has contributed to understanding the molecular dynamics within cell membranes. Studies have investigated how cholesterol interacts with other lipids and how these interactions influence membrane properties, such as fluidity and organization. For example, research using magic-angle spinning and solution 13C nuclear magnetic resonance (NMR) provided insights into the behavior of cholesteryl esters in model bilayers, highlighting the influence of cholesterol on the structural dynamics of lipids (Salmon & Hamilton, 1995).

Assessment of Liver Function

This compound has also been explored as a potential marker for liver function, particularly in the context of liver disease. The 13C-octanoate breath test, utilizing this compound, has been evaluated for its potential in assessing liver damage and function in various animal models, offering a non-invasive and effective method to gauge hepatic mitochondrial β-oxidation capacity (Shalev et al., 2010).

Safety and Hazards

properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (113C)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1/i33+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBBRQPVZDTNM-SPKDLXGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[13C](=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)

![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)

![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)